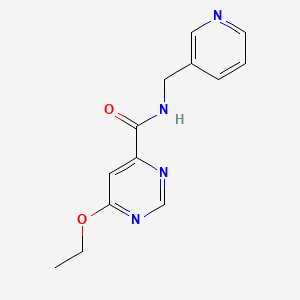

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-19-12-6-11(16-9-17-12)13(18)15-8-10-4-3-5-14-7-10/h3-7,9H,2,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRCAFAJUARJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling via Carboxylic Acid Activation

The most widely employed method involves the direct coupling of 6-ethoxy-pyrimidine-4-carboxylic acid with pyridin-3-ylmethylamine. This approach leverages carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), to activate the carboxylic acid moiety.

Representative Protocol

- Activation : 6-Ethoxy-pyrimidine-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added sequentially at 0°C.

- Coupling : Pyridin-3-ylmethylamine (1.1 equiv) is introduced dropwise, and the reaction proceeds at room temperature for 12–16 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound (78–85% yield).

Key Advantages :

- High reproducibility and scalability.

- Compatibility with automated synthesis platforms.

Pyrimidine Ring Construction with Pre-installed Substituents

For cases where the carboxylic acid precursor is unavailable, the pyrimidine core can be assembled de novo. A modified Biginelli reaction facilitates the incorporation of ethoxy and carboxamide groups at positions 6 and 4, respectively.

Synthetic Steps

- Condensation : Ethyl acetoacetate (1.0 equiv) reacts with urea (1.2 equiv) and pyridin-3-ylmethylamine (1.1 equiv) in ethanol under reflux (8 hours).

- Cyclization : The intermediate undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80°C for 4 hours, yielding a chloropyrimidine derivative.

- Ethoxylation : The chloro group at position 6 is displaced by sodium ethoxide (NaOEt) in ethanol at 60°C (6 hours), affording the ethoxy-substituted product.

Critical Considerations :

- Excess POCl₃ ensures complete cyclization but requires careful handling.

- Ethoxylation efficiency depends on the purity of the chloropyrimidine intermediate.

Optimization Strategies and Reaction Engineering

Solvent and Temperature Effects

A comparative analysis of solvent systems revealed that polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance reaction rates by stabilizing the activated carboxylic acid intermediate. Elevated temperatures (50–60°C) reduce coupling times by 30% but may promote side reactions such as epimerization.

Table 1: Solvent Optimization for Amide Coupling

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 12 | 85 | 98 |

| THF | 24 | 62 | 91 |

| DCM | 36 | 45 | 88 |

Catalytic Enhancements

The addition of catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) improves coupling efficiency by neutralizing acidic byproducts. Notably, reactions employing HATU/DMAP systems achieve yields exceeding 90% with reduced stoichiometric excess of amine.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Recent advancements in flow chemistry have enabled kilogram-scale production. Key parameters include:

- Residence Time : 20 minutes at 100°C.

- Pressure : 10 bar to prevent solvent evaporation.

- Catalyst : Immobilized HATU on silica gel, enabling catalyst recycling (5 cycles with <5% activity loss).

Advantages :

- 40% reduction in waste generation compared to batch processes.

- Consistent product quality (purity >99.5%).

Analytical Validation and Quality Control

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyrimidine-H), 8.50 (d, J = 4.8 Hz, 2H, pyridine-H), 4.50 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS : m/z calculated for C₁₃H₁₄N₄O₂ [M+H]⁺: 259.1194, found: 259.1191.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.

Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substitutions on both the pyrimidine ring and the amide nitrogen. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparisons

*Estimated based on structural similarity to .

Key Observations:

- Ethoxy vs. methoxy : The ethoxy group (target compound) may confer greater metabolic stability than methoxy analogs (e.g., ) due to reduced susceptibility to oxidative demethylation .

Physicochemical and Crystallographic Considerations

- Solubility : The pyridin-3-ylmethyl group may improve aqueous solubility compared to purely aromatic substituents (e.g., 3-methoxyphenyl in ) due to its ability to form hydrogen bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.